![molecular formula C11H12N2O5 B062266 Ethyl 4-acetamido-3-nitrobenzoate CAS No. 175204-17-8](/img/structure/B62266.png)
Ethyl 4-acetamido-3-nitrobenzoate
Overview
Description
Ethyl 4-acetamido-3-nitrobenzoate is a compound of interest due to its unique chemical structure and potential applications in various fields of chemistry. This compound, characterized by the presence of both acetamido and nitro groups attached to a benzoate ester, has been synthesized and analyzed in several studies.
Synthesis Analysis
The synthesis of related nitrobenzoate compounds often involves reactions such as esterification, nitration, and functional group transformations. For example, the synthesis of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate involves an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation (Choi & Kim, 2017). Another example is the preparation of Ethyl 4-nitrobenzoate through the reaction of 4-nitrobenzoic acid with anhydrous ethanol (Li De-jiang, 2005).
Molecular Structure Analysis
Molecular structure analysis, such as crystallography, provides insights into the arrangement of atoms within a molecule and its intermolecular interactions. For instance, the crystal structure of Ethyl 4-butylamino-3-nitrobenzoate reveals an intramolecular N—H⋯O hydrogen bond, stabilizing the molecule's structure through intermolecular N—H⋯O and C—H⋯O hydrogen bonds (Narendra Babu et al., 2009).
Chemical Reactions and Properties
Nitrobenzoates participate in various chemical reactions, reflecting their chemical properties. For example, the synthesis and characterization of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates involve reactions that highlight the compound's reactivity towards sulfonation and esterification (El-Bardan, 1992).
Scientific Research Applications
Synthesis of Derivatives
Ethyl 4-nitrobenzoate, a related compound, is used in the synthesis of 3-N-Acetyl-2-aryl-5-(4-nitrophenyl)-1,3,4-oxadiazolines, which have potential applications in organic and medicinal chemistry (Li De-jiang, 2005).
Esterification Studies
Investigations into the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquids have implications for improving synthesis methods for related compounds like Ethyl 4-acetamido-3-nitrobenzoate (Liang Hong-ze, 2013).
Alkaline Hydrolysis
The influence of nitro groups on the reactivity of ethyl nitrobenzoates, including compounds similar to this compound, has been studied, providing insights into their chemical behavior (Y. Iskander, R. Tewfik, S. Wasif, 1966).
Catalyzed Synthesis
TiO2/Fe3+ has been found effective in catalyzing the synthesis of Ethyl 4-nitrobenzoate, a process that can be applied to similar compounds like this compound (Fu Rong-geng, 2012).
Crystal Structure Analysis
The crystal structure of Ethyl 4-butylamino-3-nitrobenzoate has been determined, which can be informative for understanding the properties of structurally related compounds (S. N. Narendra Babu et al., 2009).
Anti-Tumor Activity
A compound synthesized from 3-acetamido-5-nitrobenzoic acid, closely related to this compound, has shown potential anti-tumor activity and ability to alkylate DNA in the minor groove (A. S. Prakash et al., 1991).
Solubility and Thermodynamic Modeling
The solubility of 3-methyl-4-nitrobenzoic acid in various solvents has been studied, which is relevant for understanding the solubility behavior of related compounds like this compound (Yüfang Wu et al., 2016).
properties
IUPAC Name |
ethyl 4-acetamido-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-3-18-11(15)8-4-5-9(12-7(2)14)10(6-8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEATNDLNBFMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385090 | |
Record name | ethyl 4-acetamido-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729705 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175204-17-8 | |
Record name | Ethyl 4-(acetylamino)-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 4-acetamido-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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